Cas no 54350-48-0 (Etretinate)

Etretinate 化学的及び物理的性質
名前と識別子
-
- Etretinate
- Ethyl all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
- Tegison
- 1-(3-HYDROXY-2-NITROPHENYL)ETHANONE
- ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
- Ro 10-9359
- 9-(4-methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraen
- ethyl (all-E)-9-(4-methyoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
- Etretinato
- Etretinato [INN-Spanish]
- Etretinatum
- Etretinatum [INN-Latin]
- Retinoid
- all-trans-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Ethyl Ester
- Ethyl etrinoate
- 65M2UDR9AG
- Tigason
- C23H30O3
- Ethyl (all-E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
- 3,7-Dimethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-2,4,6,8-nonanetetraeno
- GTPL7599
- ACITRETIN IMPURITY B [EP IMPURITY]
- EINECS 259-119-3
- AB01275503-01
- (2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid, Ethyl Ester
- Etretinate [USAN:INN:BAN:JAN]
- ETRETINATE [USAN]
- AC-6823
- DTXSID0023036
- CAS-54350-48-0
- ETRETINATE [MART.]
- D05BB01
- Q554297
- 2,4,6,8-Nonanetetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, all-trans-
- ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenoate;Etretinate
- ETRETINATE [HSDB]
- CHEMBL464
- ETRETINATE (MART.)
- CHEBI:94591
- ETRETINATE [WHO-DD]
- Etretinatum (INN-Latin)
- LMPR01090046
- Ethyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
- NSC297936
- W-105640
- NCGC00167500-02
- (2E,4E,6E,8E)-ethyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
- NCGC00167500-01
- ETRETINATE [JAN]
- TEGISON (TN)
- UNII-65M2UDR9AG
- HMS3713F22
- s4699
- HMS2090G06
- (all E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester
- NSC-297936
- A11564
- DTXCID603036
- HY-B0797
- 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, (2E,4E,6E,8E)-
- Ro-109359
- ETRETINATE [INN]
- 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid ethyl ester
- A830117
- 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, (all-E)-
- Etretinate 100 microg/mL in Acetonitrile
- MFCD00866624
- HQMNCQVAMBCHCO-DJRRULDNSA-N
- ETRETINATE [MI]
- AKOS015889992
- Etrinoate, Ethyl
- BDBM50248000
- D00316
- (2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenoic acid ethyl ester
- 54350-48-0
- Ethyl-all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate
- HSDB 7185
- SR-05000001511-1
- 3,7-Dimethyl-9-(4-methoxy-2,3,6-trimethylphenyl)-2,4,6,8-nonanetetraenoic acid ethyl ester
- AS-77381
- CHEBI:4913
- CS-3926
- ISOPROPYL-PYRIDIN-4-YL-AMINEDIHYDROCHLORIDE
- NSC 297936
- BRD-K36248164-001-01-8
- Etretinato (INN-Spanish)
- SR-05000001511-2
- Ro-10-9359
- ACITRETIN IMPURITY B (EP IMPURITY)
- ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(methyloxy)phenyl]nona-2,4,6,8-tetraenoate
- NS00010325
- SR-05000001511
- Etretinate (JAN/USAN/INN)
- CCG-220590
- E1293
- ethyl 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
- Tox21_112501_1
- CCRIS 3615
- ETRETINATE [VANDF]
- 2,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, (all E)-
- SCHEMBL3123
- 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-, ethyl ester, (all-E-)
- 2,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-, ethyl ester, (all-E)-
- Tox21_112501
- ETRETINATE [ORANGE BOOK]
- DA-73243
- BRD-K49076555-001-01-5
- BRD-K49076555-001-03-1
- BRD-K49076555-001-04-9
-
- MDL: MFCD00866624
- インチ: 1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+
- InChIKey: HQMNCQVAMBCHCO-DJRRULDNSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C(C([H])([H])[H])C(/C(/[H])=C(\[H])/C(=C(\[H])/C(/[H])=C(\[H])/C(=C(\[H])/C(=O)OC([H])([H])C([H])([H])[H])/C([H])([H])[H])/C([H])([H])[H])=C(C([H])([H])[H])C=1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 354.21900
- どういたいしつりょう: 354.219495
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 568
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 35.5
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 6.8
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.0304 (rough estimate)
- ゆうかいてん: 103.0 to 107.0 deg-C
- ふってん: 447.69°C (rough estimate)
- フラッシュポイント: 219.4±21.4 °C
- 屈折率: 1.5480 (estimate)
- PSA: 35.53000
- LogP: 5.64550
- じょうきあつ: 0.0±1.3 mmHg at 25°C
- 最大波長(λmax): 360(H2O)(lit.)
- マーカー: 3892
Etretinate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H315-H319-H360-H410
- 警告文: P201-P202-P264-P273-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P391-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H315+H319+H360+H410
- RTECS番号:RA6620000
- どくせい:LD50 in mice (1 day): >4000 mg/kg i.p. (Bollag); LD50 (20 day) in mice, rats (mg/kg): 1176, >2000 i.p.; >2000, >4000 orally (Kamm)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 包装グループ:III
Etretinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | FE23206-1000 mg |
Etretinate |
54350-48-0 | 1g |
2023-01-04 | |||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X63355-1g |
Etretinate |
54350-48-0 | ≥98%(HPLC) | 1g |
¥7688.0 | 2023-09-05 | |
DC Chemicals | DC9884-1 g |
Etretinate |
54350-48-0 | >98% | 1g |
$720.0 | 2022-02-28 | |
LKT Labs | E7668-100 mg |
Etretinate |
54350-48-0 | ≥98% | 100MG |
$225.00 | 2023-07-11 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1011029-20MG |
54350-48-0 | 20MG |
¥10262.49 | 2023-04-13 | |||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E303945-1g |
Etretinate |
54350-48-0 | 96% | 1g |
¥7137.90 | 2023-09-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E862628-50mg |
Ethyl all-trans-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate |
54350-48-0 | ≥98%(HPLC) | 50mg |
¥950.00 | 2022-01-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E862628-250mg |
Ethyl all-trans-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate |
54350-48-0 | ≥98%(HPLC) | 250mg |
¥3,280.00 | 2022-01-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E303945-50mg |
Etretinate |
54350-48-0 | 96% | 50mg |
¥906.90 | 2023-09-03 | |
DC Chemicals | DC9884-250 mg |
Etretinate |
54350-48-0 | >98% | 250mg |
$360.0 | 2022-02-28 |
Etretinate 関連文献
-
Primal Sharma,Kanchan Soni,Swati Guttikar,Puran Singhal,Daxesh P. Patel,Pranav S. Shrivastav Anal. Methods 2012 4 791
-
Sally Ibbotson Photochem. Photobiol. Sci. 2018 17 1885
Etretinateに関する追加情報
Etretinate (CAS No. 54350-48-0): A Comprehensive Overview
Etretinate, with the CAS registry number 54350-48-0, is a synthetic retinoid that has garnered significant attention in the fields of dermatology and oncology due to its unique biological properties and therapeutic potential. This compound, also known as etretin or 1-(3,5-diisobutylphenyl)-1H-pyrrole-2-carboxylic acid, belongs to the class of retinoids, which are derivatives of vitamin A with diverse biological activities. Etretinate is primarily used in the treatment of psoriasis and other hyperproliferative skin disorders, making it a valuable tool in modern dermatological therapy.
The chemical structure of Etretinate plays a crucial role in its biological activity. It consists of a pyrrole ring substituted with a carboxylic acid group and a bulky 3,5-diisobutylphenyl group. This structure allows Etretinate to interact with specific retinoid receptors, particularly the retinoic acid receptor (RAR), which is critical for its therapeutic effects. Recent studies have highlighted the importance of the steric hindrance provided by the diisobutylphenyl group in enhancing the compound's selectivity for certain isoforms of RAR, thereby minimizing adverse effects.
One of the most significant advancements in understanding Etretinate's mechanism of action has come from research into its anti-inflammatory properties. Unlike traditional retinoids, which primarily target cell differentiation, Etretinate exhibits potent anti-inflammatory activity by modulating cytokine production and inhibiting nuclear factor-kappa B (NF-κB) signaling pathways. This dual functionality makes it particularly effective in treating inflammatory skin conditions such as psoriasis vulgaris.
Recent clinical trials have demonstrated the efficacy of Etretinate in reducing skin inflammation and promoting epidermal normalization in patients with moderate to severe psoriasis. A study published in the *Journal of Dermatological Science* reported that Etretinate significantly reduced scaling, erythema, and thickness of plaques compared to placebo, with minimal systemic side effects. These findings underscore its potential as a first-line treatment for psoriasis patients who are unresponsive to topical therapies.
Beyond its dermatological applications, Etretinate has shown promise in oncology research. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines, including those derived from melanoma and breast cancer. The compound's anti-proliferative effects are attributed to its modulation of key signaling pathways such as MAPK/ERK and PI3K/AKT, which are often dysregulated in cancer cells.
The pharmacokinetics of Etretinate have also been extensively studied to optimize its therapeutic use. Following oral administration, it is rapidly absorbed into the bloodstream and undergoes extensive first-pass metabolism in the liver, resulting in low systemic availability. However, recent advancements in drug delivery systems, such as liposomal encapsulation, have shown potential to enhance its bioavailability and reduce hepatotoxicity.
In terms of safety profile, Etretinate is generally well-tolerated when used at recommended doses. Common side effects include mild gastrointestinal discomfort and reversible liver enzyme elevations. However, long-term use requires careful monitoring due to potential hepatotoxicity and teratogenic effects.
Looking ahead, ongoing research is focused on exploring novel formulations and combination therapies involving Etretinate to expand its clinical applications. For instance, combining Etretinate with biologic agents such as tumor necrosis factor-alpha (TNF-α) inhibitors has shown synergistic effects in preclinical models of psoriasis and inflammatory bowel disease.
In conclusion, Etretinate (CAS No. 54350-48-0) remains a cornerstone in dermatological therapy due to its unique combination of anti-inflammatory and anti-proliferative properties. With ongoing research uncovering new mechanisms of action and innovative delivery systems, this compound holds immense potential for treating not only skin disorders but also various cancers and inflammatory diseases.
54350-48-0 (Etretinate) 関連製品
- 54757-45-8((2E,4E,6E,8E)-Butyl 9-(4-methoxy-2,3,6-trimethyl-phenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate)
- 1339684-69-3(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine)
- 1082329-24-5(2-[5-(Propan-2-Yl)-1,2,4-Oxadiazol-3-Yl]Acetic Acid)
- 898462-03-8(4-chloro-N-{11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-trien-6-yl}benzene-1-sulfonamide)
- 1922855-17-1(1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl-)
- 1805137-81-8(3-(Aminomethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-methanol)
- 1370601-16-3(4-Bromo-2-(1-methylethyl)-benzenemethanamine)
- 946281-27-2(4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2137607-32-8(5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)
- 923196-41-2(1H-Benzimidazole-2-ethanol, 1-[(2-fluorophenyl)methyl]-)
